4-(2-Fluorophenyl)but-3-yn-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(2-fluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,1H3 |
InChI Key |
PQKMCUYBPJOOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 2 Fluorophenyl but 3 Yn 2 Ol
Convergent and Linear Synthetic Strategies
The construction of 4-(2-Fluorophenyl)but-3-yn-2-ol can be approached through both convergent and linear synthetic designs. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. In contrast, a linear synthesis builds the molecule sequentially, with each step modifying the substrate from the previous reaction.
Palladium-Catalyzed Cross-Coupling Approaches for Arylalkynol Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a primary strategy for synthesizing arylalkynols like this compound.
The Sonogashira-Hagihara coupling is a widely employed method for the synthesis of arylalkynes. wikipedia.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, this would involve the reaction of a 2-fluorophenyl halide (such as 1-fluoro-2-iodobenzene (B1346556) or 1-bromo-2-fluorobenzene) with 3-butyn-2-ol (B105428). The general reaction scheme is as follows:
Reaction Scheme for Sonogashira-Hagihara Coupling

The choice of halide on the 2-fluorophenyl ring can influence the reaction conditions, with iodides generally being more reactive than bromides. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, and in a basic solvent like an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org
Table 1: Typical Reagents and Conditions for Sonogashira-Hagihara Coupling
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1-Fluoro-2-iodobenzene | Electrophilic partner |
| Terminal Alkyne | 3-Butyn-2-ol | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine, Diethylamine | Neutralizes HX byproduct, can act as solvent |
The mechanism of the Sonogashira-Hagihara coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.net
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) intermediate. wikipedia.org
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. wikipedia.org
Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center.
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the palladium(0) catalyst. wikipedia.org
Recent research has also explored copper-free Sonogashira couplings, where the base is believed to play a more direct role in the deprotonation of the alkyne. libretexts.org Furthermore, mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have provided deeper insights into the catalyst's behavior and potential side reactions, such as the coupling of N-heterocyclic carbene (NHC) ligands with the alkyne. nih.gov Density Functional Theory (DFT) studies have also been employed to investigate the energetics and pathways of the catalytic cycle, including for alternative catalysts like iron. digitellinc.com
Nucleophilic Additions to Carbonyl Compounds with Alkynyl Grignard Reagents
An alternative and powerful approach to constructing this compound involves the nucleophilic addition of an alkynyl organometallic reagent to a carbonyl compound. lumenlearning.comlibretexts.org A common choice is an alkynyl Grignard reagent.
This synthetic route would involve two main disconnection strategies:
Disconnection A: Addition of an ethynyl (B1212043) Grignard reagent to 2-fluoroacetophenone (B1329501).
Disconnection B: Addition of a 2-fluorophenylethynyl Grignard reagent to acetaldehyde.
Disconnection A: Ethynyl Grignard and 2-Fluoroacetophenone
In this approach, ethynylmagnesium bromide (or a similar organometallic) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-fluoroacetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. libretexts.org
Reaction Scheme for Nucleophilic Addition (Disconnection A)

Disconnection B: 2-Fluorophenylethynyl Grignard and Acetaldehyde
Alternatively, a Grignard reagent can be prepared from 1-ethynyl-2-fluorobenzene. This nucleophile then adds to acetaldehyde. The subsequent workup provides the desired product.
Grignard reagents are highly reactive and strong bases, requiring anhydrous conditions for the reaction to proceed successfully, as they readily react with protic solvents like water. libretexts.org
Table 2: Comparison of Nucleophilic Addition Strategies
| Strategy | Carbonyl Compound | Alkynyl Nucleophile | Key Considerations |
|---|---|---|---|
| Disconnection A | 2-Fluoroacetophenone | Ethynylmagnesium bromide | Availability and stability of the ketone. |
Chemo- and Regioselective Functionalization of Precursors
The synthesis of complex molecules often requires careful control of chemo- and regioselectivity. In the context of synthesizing this compound and its derivatives, the selective functionalization of precursors is a key consideration.
For instance, in a Sonogashira coupling, if the aryl halide contains other reactive functional groups, the reaction conditions must be chosen to favor the desired C-C bond formation without affecting other parts of the molecule. The reactivity difference between aryl iodides and bromides can be exploited for selective couplings. wikipedia.org
In the context of more complex structures containing fluoroalkynes, the fluorine atoms can act as "activators," influencing the chemo- and regioselectivity of transformations and sometimes obviating the need for transition metal catalysts. rsc.orgnih.gov While not directly applied to the synthesis of the title compound in the provided search results, these principles of selective functionalization are central to modern organic synthesis.
Advanced Spectroscopic and Structural Elucidation Studies for 4 2 Fluorophenyl but 3 Yn 2 Ol
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Stereochemical and Conformational Features
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Advanced NMR methods, particularly two-dimensional techniques, would provide a complete picture of the atomic connectivity and spatial relationships within 4-(2-Fluorophenyl)but-3-yn-2-ol.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. By correlating signals across two frequency axes, they reveal connections between atoms that are not apparent in a standard one-dimensional spectrum.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxyl group (-OH) and the proton on the adjacent carbon (H2). Furthermore, the four aromatic protons on the 2-fluorophenyl ring would display a complex network of correlations consistent with their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. acs.org This is a powerful method for assigning carbon signals. For the target molecule, it would unambiguously link each proton signal to its corresponding carbon atom, confirming, for example, the attachment of the methyl protons to their specific carbon and the aromatic protons to their respective carbons in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. acs.org This is vital for piecing together the molecular skeleton. Key expected correlations would include signals from the methyl protons (H1) to the carbinol carbon (C2) and the acetylenic carbon (C3). The proton on the terminal alkyne (H4) would show a correlation to both acetylenic carbons (C3 and C4) and potentially to the fluorophenyl ring's ipso-carbon (the carbon directly attached to the alkyne).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the methyl protons and the aromatic protons, providing insight into the preferred rotational conformation around the C2-C3 bond.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | -OH ↔ H2; Aromatic H ↔ Aromatic H | J-coupling networks, proton-proton connectivity |
| HSQC | H1 ↔ C1; H2 ↔ C2; Aromatic H ↔ Aromatic C | Direct one-bond C-H attachments |
| HMBC | H1 → C2, C3; H4 → C2, C3, C(ipso) | Molecular skeleton assembly via 2-4 bond C-H correlations |
| NOESY | H1 ↔ Aromatic H | Through-space proximity, conformational preferences |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to detect. lookchem.comnih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable data on the effects of neighboring substituents. The position of the fluorine resonance for this compound would confirm the ortho substitution pattern. Furthermore, coupling between the fluorine atom and the nearby aromatic protons (³JF-H and ⁴JF-H) would be observable in both the ¹H and ¹⁹F spectra, further solidifying the structural assignment. lookchem.com
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula. nist.gov For this compound, the molecular formula is C₁₀H₉FO. HRMS would be able to confirm the exact mass of the molecular ion (M⁺) to within a few parts per million.
Electron ionization mass spectrometry (EI-MS) also induces fragmentation of the molecule. nist.gov The analysis of these fragmentation patterns provides structural information that complements NMR data. While an experimental spectrum is unavailable, a predicted fragmentation pattern can be proposed.
Predicted Fragmentation:
Molecular Ion (M⁺): The primary ion observed would correspond to the intact molecule with one electron removed, confirming the molecular weight.
Loss of a Methyl Radical (M-15): A common fragmentation pathway for molecules with a tertiary alcohol adjacent to a methyl group is the loss of a methyl radical (•CH₃), which would result in a significant peak.
Loss of Water (M-18): Alcohols frequently undergo dehydration, leading to a peak corresponding to the loss of a water molecule.
Propargylic Cleavage: The bond between the carbinol carbon (C2) and the alkyne (C3-C4) is a likely point of cleavage, leading to various charged fragments.
Acylium-type Ions: Rearrangements could lead to stable acylium-like ions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₉FO
| Ion Formula | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₉FO]⁺ | Molecular Ion | 164.0637 |
| [C₉H₆FO]⁺ | Loss of •CH₃ | 149.0403 |
| [C₁₀H₇F]⁺ | Loss of H₂O | 146.0532 |
| [C₈H₅F]⁺ | Cleavage and rearrangement | 120.0375 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95.0297 |
X-ray Crystallography for Definitive Solid-State Structure and Supramolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Although no crystal structure has been published for this compound, analysis of similar structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net
In the solid state, molecules of this compound would arrange themselves in a repeating lattice. The primary intermolecular force governing this packing would be hydrogen bonding. The hydroxyl group (-OH) is an excellent hydrogen bond donor, and it would likely form strong O-H···O bonds with the hydroxyl group of an adjacent molecule. researchgate.netresearchgate.net This interaction would link the molecules together, potentially forming chains or dimeric structures.
Weaker interactions would also play a significant role. These could include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the fluorophenyl ring of a neighboring molecule. cymitquimica.com The fluorine atom itself can act as a weak hydrogen bond acceptor in C-H···F interactions, further stabilizing the crystal lattice. rsc.org
X-ray analysis would reveal the molecule's preferred conformation in the solid state. This includes the dihedral angle between the plane of the 2-fluorophenyl ring and the butynyl side chain. Steric hindrance between the ortho-fluorine atom and the side chain might cause a slight twisting of the phenyl ring out of the plane of the C-C triple bond. The analysis would provide precise measurements of all bond lengths and angles, confirming the sp hybridization of the acetylenic carbons and the sp³ hybridization of the carbinol and methyl carbons.
Computational and Theoretical Chemistry Investigations of 4 2 Fluorophenyl but 3 Yn 2 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are foundational in computational chemistry for understanding the electronic structure and geometric properties of a molecule. encyclopedia.pubwikipedia.org These methods solve the Schrödinger equation for a given molecular system, providing insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the ground state properties of molecules. physchemres.orglibretexts.org For 4-(2-Fluorophenyl)but-3-yn-2-ol, a DFT study would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to computationally determine its most stable three-dimensional structure. libretexts.orgscivisionpub.com
This analysis would yield optimized geometric parameters. Although no specific data exists for the target molecule, a hypothetical output from such a calculation is presented below to illustrate the expected format.
Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C≡C | ~1.20 Å |
| C-F | ~1.35 Å | |
| C-O | ~1.43 Å | |
| Bond Angle | C-C≡C | ~178° |
| F-C-C | ~119° | |
| Dihedral Angle | F-C-C≡C | ~0° or 180° |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. physchemres.orgajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.comutdallas.edu
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. ajchem-a.commdpi.com From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further predict the molecule's behavior in chemical reactions. libretexts.orgajchem-a.com A computational study would visualize the distribution of these orbitals on the molecular structure, identifying likely sites for nucleophilic and electrophilic attack. physchemres.orgnih.gov
Hypothetical Reactivity Descriptors for this compound
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | - | - |
| ELUMO | - | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | - |
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Chemical Hardness (η) | (I - A) / 2 | - |
| Electronegativity (χ) | (I + A) / 2 | - |
Note: This table is for illustrative purposes only. No published data is available.
Conformational Landscape and Energy Minima Analysis
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.orglumenlearning.com For this compound, rotation around the C-C single bonds would be systematically scanned to map the potential energy surface. nih.govmaricopa.edu This process identifies all possible low-energy conformers and the transition states that separate them. lumenlearning.com The results would reveal the most stable conformer (the global energy minimum) and the relative populations of different conformers at a given temperature, which is essential for understanding its behavior in solution and its interaction with biological targets. nih.gov
Mechanistic Modeling of Key Synthetic Transformations
Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. polimi.it If a synthetic transformation involving this compound were to be studied, researchers would use DFT or other high-level methods to calculate the energies of reactants, products, intermediates, and, crucially, the transition states connecting them. ectn.eu This would provide activation energies and reaction enthalpies, offering a detailed understanding of the reaction's feasibility, kinetics, and selectivity. polimi.it No such mechanistic studies for this specific compound have been published.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. jstar-research.commpg.de These theoretical spectra are invaluable for interpreting and assigning experimental data. For this compound, a DFT calculation would predict the vibrational frequencies corresponding to its functional groups (e.g., O-H stretch, C≡C stretch, C-F stretch). These predicted values, often scaled by a correction factor, would then be compared with an experimental IR spectrum to confirm the molecule's structure. Similarly, NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei could be calculated and compared to experimental results.
Intermolecular Interactions and Supramolecular Assembly Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbiointerfaceresearch.comresearchgate.net To perform this analysis, a high-quality crystal structure from X-ray diffraction is required. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis Research
Utilization in the Synthesis of Novel Organic Scaffolds
The structural motifs present in 4-(2-Fluorophenyl)but-3-yn-2-ol make it an attractive starting material for the synthesis of diverse and novel organic scaffolds. The presence of the alkyne and alcohol functionalities allows for a variety of chemical transformations, leading to the formation of complex heterocyclic and carbocyclic systems.
Research has demonstrated the utility of analogous aryl-alkynyl alcohols in the construction of intricate molecular frameworks. For instance, a related compound, 1-(4-fluorophenyl)-4-phenylbut-3-yn-2-ol, has been successfully employed in an electrochemical cascade reaction to produce 2-selenylnaphthalenes. acs.orgacs.org This process involves selenylation, cyclization, and aromatization, highlighting the potential of these building blocks to generate polycyclic aromatic systems with high efficiency. acs.orgacs.org The reaction of 1-(4-fluorophenyl)-4-phenylbut-3-yn-2-ol with diphenyl diselenide under electrochemical conditions yielded the corresponding 2-selenylnaphthalene derivative in 93% yield. acs.orgacs.org This transformation underscores the capability of the but-3-yn-2-ol moiety to participate in complex, multi-step reaction sequences to afford novel heterocyclic structures.
The general class of aryl-2-methyl-3-butyn-2-ols, to which this compound belongs, is readily synthesized through Sonogashira coupling reactions between an aryl halide and 2-methylbut-3-yn-2-ol. researchgate.net This accessibility makes them attractive precursors for a wide range of organic scaffolds.
Table 1: Synthesis of Aryl-2-methyl-3-butyn-2-ols via Sonogashira Coupling This table is representative of the general synthesis of this class of compounds.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 96 |
| 1-Bromo-2-methylbenzene | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 89 |
| 1-Bromonaphthalene | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 80 |
Precursor for Advanced Materials and Functional Molecules Research
The alkyne functionality within this compound serves as a critical handle for its incorporation into larger, functional molecular systems and advanced materials. Terminal arylalkynes, which can be readily prepared from compounds like this compound through deprotection of the tertiary alcohol, are of significant interest in materials science. nih.govresearchgate.net
These terminal alkynes are key building blocks for the synthesis of diarylalkynes via subsequent coupling reactions. nih.govresearchgate.net Diarylalkynes are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their rigid structures and extended π-conjugation, which facilitate charge transport and luminescence. The presence of a fluorine atom on the phenyl ring can further modulate the electronic properties of the resulting materials, potentially leading to enhanced performance.
While direct studies on materials derived from this compound are not extensively documented, the established utility of its parent compounds, terminal arylalkynes, provides a strong rationale for its potential in this area. The synthesis of a related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, and its characterization as an intermediate for a terminal arylalkyne highlights this synthetic strategy. nih.govresearchgate.net
Table 2: Potential Applications of Arylalkynes Derived from 4-(Aryl)but-3-yn-2-ols in Materials Science
| Material Class | Potential Application | Key Property |
| Diarylalkynes | Organic Electronics (OLEDs, OPVs) | Rigidity, π-conjugation |
| Conjugated Polymers | Organic Semiconductors | Charge Transport |
| Functional Dyes | Molecular Sensors | Photophysical Properties |
Application in Ligand Design and Catalysis Research
The structure of this compound suggests its potential utility in the design of novel ligands for catalysis. The combination of a hard oxygen donor (the hydroxyl group) and a soft π-system (the alkyne) offers multiple coordination sites for metal centers. The 2-fluorophenyl group can also influence the steric and electronic properties of a potential ligand, which are critical factors in catalyst performance.
Although specific research detailing the use of this compound in ligand synthesis is not prominent in publicly available literature, the broader class of propargylic alcohols has been explored in ligand design. The ability to modify both the alkyne and the alcohol moieties allows for the fine-tuning of ligand properties to suit specific catalytic transformations. The fluorine substituent, in particular, can be exploited to modulate Lewis acidity or to engage in non-covalent interactions within a catalyst's coordination sphere.
Synthesis of Chiral Intermediates for Asymmetric Transformations
The tertiary alcohol in this compound is a prostereogenic center, meaning the molecule is prochiral. This structural feature makes it a candidate for asymmetric synthesis, either through enantioselective synthesis of the molecule itself or by using it as a starting material for the creation of other chiral molecules.
The development of enantioselective methods for the synthesis of chiral propargylic alcohols is an active area of research. nih.gov These chiral alcohols are valuable intermediates in the synthesis of a wide range of biologically active compounds and complex natural products. While specific methods for the asymmetric synthesis or resolution of this compound are not widely reported, general strategies such as asymmetric alkynylation of ketones or enzymatic resolution of racemic mixtures could potentially be applied. The resulting enantiomerically enriched compound would be a valuable chiral building block for the synthesis of non-racemic complex targets.
Future Research Trajectories and Challenges in 4 2 Fluorophenyl but 3 Yn 2 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The primary synthesis of arylalkynes, including structures related to 4-(2-fluorophenyl)but-3-yn-2-ol, often relies on well-established methods like the Sonogashira-Hagihara coupling reaction. nih.govresearchgate.net This reaction typically involves coupling an aryl halide with a terminal alkyne using palladium and copper co-catalysts. nih.gov While effective, a key future direction is the development of more sustainable and efficient synthetic strategies.
Challenges in this area involve minimizing the use of precious metal catalysts and exploring milder reaction conditions. Research is anticipated to focus on:
Novel Catalytic Systems: Investigating alternative, more abundant, and less toxic metal catalysts or even metal-free conditions.
Electrochemical Synthesis: Exploring electrocatalytic methods, which can offer a green alternative by replacing chemical oxidants. acs.org For instance, electrochemical strategies have been successfully used to assemble densely functionalized naphthalenes from related 1,4-diarylbut-3-yn-2-ol precursors in a metal- and chemical-oxidant-free process. acs.org
New Reagents: A recent patent highlights a method for preparing propargyl alcohol compounds using pinacol (B44631) borane (B79455) as a hydrogen source, suggesting a move towards novel and potentially safer reagents. chiralen.com
Exploration of Unconventional Reactivity and New Derivatization Opportunities
The future of this compound chemistry lies in unlocking the full potential of its functional groups—the hydroxyl, the alkyne, and the fluorinated phenyl ring. Research will likely explore reactivity beyond standard transformations. A significant opportunity lies in cascade reactions, where multiple bonds are formed in a single operation.
An exemplary area of future exploration is the electrochemical cascade selenylation/cyclization/aromatization. In a related system, 1-(4-fluorophenyl)-4-phenylbut-3-yn-2-ol was shown to react with diphenyl diselenide to generate a highly substituted selenylated naphthalene (B1677914) derivative in a 93% yield. acs.orgacs.org This type of transformation showcases how the inherent reactivity of the butynol (B8639501) scaffold can be harnessed to rapidly build molecular complexity, an approach that could be systematically applied to the 2-fluorophenyl isomer to generate novel libraries of complex molecules.
Advanced Chiroptical Studies and Stereochemical Control
The hydroxyl-bearing stereocenter in this compound presents a critical opportunity for research in stereochemistry and chiroptical materials. While the racemic form is commonly used, the synthesis and study of its individual enantiomers are a significant future trajectory. The use of chiral precursors, such as (R)- and (S)-4-triisopropylsilyl(TIPS)-3-butyn-2-ol, has been shown to be effective in preparing other chiral allenyl reagents, indicating a viable pathway for stereocontrolled synthesis in this class of compounds. amanote.com
Advanced chiroptical studies could involve the investigation of properties like circularly polarized luminescence (CPL). Research into tethered boramidine chromophores has demonstrated the design of enantiopure compounds with high fluorescence quantum yields and significant luminescence dissymmetry factors (|g_lum|). nih.gov By analogy, chiral derivatives of this compound could be incorporated into larger systems designed to exhibit unique chiroptical phenomena, with applications in materials science and as probes for stereoselective interactions.
Integration into Flow Chemistry and Automated Synthesis Research
The transition from batch synthesis to continuous-flow and automated processes represents a major leap in efficiency, safety, and reproducibility for chemical manufacturing. The synthesis of this compound and its derivatives is an ideal candidate for this technological integration. Automated synthesis platforms, which use pre-filled reagent cartridges and software-controlled protocols, can significantly accelerate the production and purification of small molecules. sigmaaldrich.com
Researchers have successfully developed computerized continuous-flow reactors for the automated solid-phase synthesis of complex molecules like prexasertib. nih.gov This approach allows for multi-step syntheses to be performed with minimal manual intervention, leading to high-purity products. nih.gov Similarly, automated systems for reactions like amide synthesis and azide-alkyne click reactions are becoming more common, demonstrating the robustness of this technology for creating compound libraries with high efficiency. synplechem.com Applying these automated and flow-chemistry principles to the Sonogashira coupling or subsequent derivatization of this compound would enable rapid optimization and discovery of new compounds.
Synergistic Experimental and Computational Research Approaches
The synergy between experimental analysis and computational chemistry is a powerful tool for understanding and predicting molecular properties. For this compound, this integrated approach can provide deep insights into its structure, reactivity, and spectroscopic characteristics.
Experimental techniques like X-ray crystallography provide precise data on the solid-state structure and intermolecular interactions, such as hydrogen bonding and C–H···π interactions, as seen in related arylalkyne structures. nih.gov This empirical data can be used to validate and refine computational models.
In parallel, computational methods offer predictive power. Quantum-chemical calculations can elucidate electronic structures and reaction mechanisms, as demonstrated in studies of boramidine chromophores to understand their photophysical properties. nih.gov Furthermore, databases like PubChem provide computationally predicted data, such as collision cross sections for different adducts of a molecule, which can be compared with experimental mass spectrometry data. uni.lu
| Parameter | Methodology | Application to this compound Chemistry | Reference |
| Molecular Structure | X-ray Crystallography (Experimental) | Determination of bond lengths, angles, and intermolecular interactions in the solid state. | nih.gov |
| Photophysical Properties | Transient Absorption Spectroscopy (Experimental) | Investigating excited-state dynamics and intersystem crossing mechanisms. | nih.gov |
| Electronic Structure | Quantum-Chemical Calculations (Computational) | Predicting orbital energies, charge distribution, and reactivity hotspots. | nih.gov |
| Ion Mobility | Predicted Collision Cross Section (CCS) (Computational) | Predicting the shape and size of gas-phase ions for comparison with ion mobility-mass spectrometry data. | uni.lu |
This table illustrates how combining experimental and computational methods can provide a more complete understanding of a molecule's properties.
Potential for Designing New Molecular Probes and Tools for Chemical Biology Research
While excluding direct biological or clinical applications, the scaffold of this compound is highly suitable for the design of molecular probes and tools for fundamental chemical biology research. Its alkyne group is particularly valuable, as it can readily participate in bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). synplechem.com
Future research could focus on modifying the structure to create specialized tools:
Fluorescent Probes: Attaching a fluorophore to the molecule could create a probe for imaging cellular components or tracking the molecule's localization within a complex biological matrix, purely as a research tool.
Affinity-Based Probes: The molecule could be functionalized with a reactive group to covalently label proteins or other biomolecules, allowing for the identification of binding partners in vitro.
Isotopically Labeled Tracers: Incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁸F) would allow the molecule to be used as a tracer in mechanistic studies of chemical or enzymatic reactions. The development of automated synthesis methods for ¹⁸F-labeled compounds is well-established and could be adapted for this purpose. researchgate.net
The goal of this research trajectory is not to create a therapeutic agent, but to develop sophisticated chemical tools that enable the investigation of complex chemical and biochemical systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
